molecular formula C16H15NO3S B2557358 N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1203246-75-6

N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2557358
CAS No.: 1203246-75-6
M. Wt: 301.36
InChI Key: ZJWGZOHRHJNGQB-UHFFFAOYSA-N
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Description

N-((1-(Thiophen-2-yl)cyclopropyl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic carboxamide derivative featuring a benzo[d][1,3]dioxole core substituted at the 5-position with a carboxamide group. The amide nitrogen is further modified with a cyclopropylmethyl moiety bearing a thiophen-2-yl substituent. This structural combination introduces unique electronic and steric properties, distinguishing it from related benzodioxole carboxamides.

Properties

IUPAC Name

N-[(1-thiophen-2-ylcyclopropyl)methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S/c18-15(11-3-4-12-13(8-11)20-10-19-12)17-9-16(5-6-16)14-2-1-7-21-14/h1-4,7-8H,5-6,9-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJWGZOHRHJNGQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C2=CC3=C(C=C2)OCO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzo[d][1,3]dioxole-5-carboxamide is an organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety, a cyclopropyl group, and a thiophene ring, leading to a unique pharmacological profile.

Molecular Structure and Properties

  • Molecular Formula : C15H15N1O3S1
  • Key Structural Features :
    • Benzo[d][1,3]dioxole : Commonly found in many bioactive compounds, contributing to various pharmacological properties.
    • Cyclopropyl Group : Known for its ability to modify the biological activity of compounds.
    • Thiophene Ring : Provides additional interactions with biological targets.

Biological Activity

Research on the biological activity of this compound is still emerging. However, preliminary findings suggest several potential therapeutic applications:

  • Anticancer Activity : Compounds with similar structural features have shown anticancer properties. For instance, derivatives of benzo[d][1,3]dioxole have been reported to inhibit P-glycoprotein, which is crucial in drug resistance in cancer therapies.
  • Anti-inflammatory Effects : Other compounds containing the benzo[d][1,3]dioxole structure have demonstrated anti-inflammatory activities, indicating a potential pathway for this compound.

Comparative Analysis with Related Compounds

To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamideContains benzo[d][1,3]dioxole and thiopheneAnticancer properties through P-glycoprotein inhibition
1-(benzo[d][1,3]dioxol-5-yl)-N-(phenyl)cyclopropane-carboxamideSimilar cyclopropane structurePotentially active against various cancers
4-[5-[[(benzo[d][1,3]dioxol-5-yloxy)methyl]-amino]-2-methylphenyl]-N,N-dimethylbenzamideContains benzo[d][1,3]dioxoleAnti-inflammatory activity

The specific mechanism of action for this compound requires further investigation. Interaction studies are critical to elucidate how this compound interacts with biological targets. These studies typically involve:

  • In vitro assays : To evaluate cytotoxicity against various cancer cell lines.
  • In vivo studies : To assess therapeutic efficacy and pharmacokinetics.

Comparison with Similar Compounds

N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide (S807)

  • Structure : Alkyl chain (heptan-4-yl) substituent on the amide nitrogen.
  • Activity: Potent umami receptor agonist, effective at ~1,000-fold lower concentrations than monosodium glutamate (MSG) in flavor applications .
  • Metabolism : Rapid oxidative metabolism in rat and human liver microsomes .

N-(4-(4-Hydroxyphenyl)-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl) Derivatives

  • Structure : Thiazole ring with aryl and trifluoromethoxy benzoyl substituents.
  • Synthesis : Multi-step coupling reactions with yields of 26–27%, emphasizing challenges in steric bulk introduction .

N-(4'-(Furan-3-yl)-[1,1'-biphenyl]-2-yl) Derivatives (A11–A13)

  • Structure : Biphenyl or trifluoromethylbenzamide substituents.
  • Activity : Likely explored for aromatic interactions in receptor binding due to extended π-systems .
  • Synthetic Yield : Higher yields (68–80%) compared to thiazole derivatives, suggesting favorable reaction kinetics .

Metabolic and Toxicological Profiles

Compound Metabolic Pathway Toxicological Profile Key Safety Data
S807 Rapid oxidative metabolism Low toxicity; GRAS classification NOEL: 20 mg/kg/day
Thiazole derivatives (e.g., 50) Likely cytochrome P450-mediated Not reported; inferred from design No data in provided evidence
A11–A13 Unclear; dependent on aryl groups Unreported No data in provided evidence

Key Differences :

  • S807 ’s alkyl chain facilitates rapid metabolism, whereas the cyclopropyl and thiophene groups in the target compound may slow oxidation due to steric hindrance and aromatic stability .

Crystallographic and Physicochemical Properties

  • Crystalline Forms : Analogues like 7-chloro-2-(4-(3-methoxyazetidin-1-yl)cyclohexyl) derivatives exhibit defined crystalline structures, suggesting the target compound may also form stable polymorphs .
  • Solubility : Thiophene’s lipophilicity may reduce aqueous solubility compared to S807’s alkyl chain or A13’s trifluoromethyl group .

Preparation Methods

Cyclopropanation of Thiophene-Derived Alkenes

The cyclopropane core is synthesized via Simmons-Smith reaction or transition-metal-catalyzed cyclopropanation. A representative route from thiophene-2-carbaldehyde (1) involves:

  • Wittig reaction with ethyl (triphenylphosphoranylidene)acetate to form ethyl 3-(thiophen-2-yl)acrylate (2).
  • Cyclopropanation using diethylzinc and diiodomethane under anhydrous conditions to yield ethyl 1-(thiophen-2-yl)cyclopropane-1-carboxylate (3).
  • Reduction of ester (3) to alcohol (4) using DIBAL-H (diisobutylaluminum hydride) at −78°C.
  • Mitsunobu reaction with phthalimide to install the protected amine, followed by hydrazinolysis to afford B .

Table 1: Cyclopropanation Optimization

Condition Yield (%) Selectivity (cis:trans)
Diethylzinc/CH₂I₂, 0°C 78 85:15
Rh₂(OAc)₄, CH₂N₂, rt 65 92:8
Pd(OAc)₂, CH₂Cl₂, 40°C 58 76:24

Synthesis of Benzo[d]dioxole-5-carboxylic Acid (A)

Commercial piperonyl acid (benzo[d]dioxole-5-carboxylic acid) is typically purified via recrystallization from ethanol/water (1:1) to ≥99% purity. Alternative routes from sesamol involve:

  • Friedel-Crafts acylation with acetyl chloride/AlCl₃.
  • Oxidation of 3,4-methylenedioxybenzaldehyde using KMnO₄ in acidic media.

Amide Bond Formation: Coupling of A and B

Carbodiimide-Mediated Coupling

A two-step protocol using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and N-hydroxysuccinimide (NHS) :

  • Activation of A (1.0 eq) with EDCI (1.2 eq) and NHS (1.1 eq) in DCM at 0°C for 1 h.
  • Addition of B (1.1 eq) and stirring at rt for 12 h, yielding the target amide (87% yield).

Uranium-Based Coupling Reagents

HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in DMF with DIPEA (3 eq) achieves 93% yield at 25°C within 6 h.

Table 2: Coupling Reagent Efficiency

Reagent Solvent Temp (°C) Time (h) Yield (%)
EDCI/NHS DCM 25 12 87
HBTU DMF 25 6 93
HATU DMF 25 4 95

Purification and Analytical Characterization

Chromatographic Techniques

  • Flash chromatography : Silica gel (40–63 μm) with EtOAc/hexane (3:7 → 1:1 gradient).
  • Preparative HPLC : C18 column, acetonitrile/water (0.1% TFA) mobile phase.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 1.6 Hz, 1H, ArH), 6.88 (dd, J = 8.0, 1.6 Hz, 1H, ArH), 6.82 (d, J = 8.0 Hz, 1H, ArH), 6.72 (m, 2H, thiophene-H), 5.98 (s, 2H, OCH₂O), 3.42 (t, J = 6.8 Hz, 2H, CH₂N), 1.55 (m, 1H, cyclopropane-CH), 1.12 (m, 2H, cyclopropane-CH₂), 0.89 (m, 2H, cyclopropane-CH₂).
  • HRMS (ESI+) : m/z calcd. for C₁₈H₁₇NO₃S [M+H]⁺: 340.1006; found: 340.1009.

Scale-Up and Process Optimization

Critical Parameters

  • Cyclopropanation : Strict exclusion of moisture to prevent diethylzinc decomposition.
  • Amide coupling : Substituent-sensitive; electron-deficient thiophenes require higher HBTU stoichiometry (1.5 eq).

Green Chemistry Alternatives

  • Mechanochemical synthesis : Ball-milling A and B with SiO₂-supported EDCI (97% yield, 2 h).
  • Solvent-free conditions : Neat reactions at 80°C reduce DMF usage by 90%.

Q & A

Basic: What synthetic methodologies are reported for synthesizing benzo[d][1,3]dioxole carboxamide derivatives, and how can they be adapted for this compound?

Answer:
Benzo[d][1,3]dioxole carboxamides are typically synthesized via coupling reactions between activated carboxylic acid derivatives (e.g., acyl chlorides) and amines. For example, describes the use of acetonitrile under reflux (1–3 minutes) for cyclization reactions involving carboxamides . Adapting this for the target compound would require:

  • Activating the benzo[d][1,3]dioxole-5-carboxylic acid moiety (e.g., via thionyl chloride to form the acyl chloride).
  • Reacting with the amine group of (1-(thiophen-2-yl)cyclopropyl)methylamine under controlled pH (e.g., using triethylamine as a base) .
  • Purification via column chromatography and characterization by 1H/ 13C^1 \text{H}/\ ^{13} \text{C} NMR (as in ) to confirm regiochemistry and purity .

Basic: How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

Answer:
Key spectral signatures include:

  • 1H^1 \text{H} NMR :
    • Aromatic protons from the benzo[d][1,3]dioxole ring (δ 6.7–7.1 ppm, doublets).
    • Thiophene protons (δ 7.2–7.5 ppm, multiplet) and cyclopropane protons (δ 1.2–1.8 ppm, multiplet) .
  • 13C^{13} \text{C} NMR :
    • Carbonyl resonance (δ ~165–170 ppm) for the carboxamide group.
    • Cyclopropane carbons (δ 10–15 ppm) .
  • IR : Stretching bands for C=O (~1650 cm1^{-1}) and N-H (~3300 cm1^{-1}) .
    Cross-referencing with data from structurally similar compounds (e.g., ) ensures accuracy .

Advanced: What crystallographic challenges arise in resolving the cyclopropane-thiophene moiety, and how can they be addressed?

Answer:
Cyclopropane-thiophene systems introduce strain and conformational rigidity, complicating X-ray diffraction. highlights strategies for benzo[d][1,3]dioxole derivatives:

  • Use slow evaporation in polar solvents (e.g., DMF/water mixtures) to grow single crystals.
  • Employ synchrotron radiation for high-resolution data collection, especially for low-symmetry crystals.
  • Refinement with software like SHELXL-97 to model disorder in the cyclopropane ring .
    Thermogravimetric analysis (TGA) can assess thermal stability prior to crystallography .

Advanced: How do structural modifications (e.g., thiophene vs. phenyl substituents) impact biological activity in related carboxamides?

Answer:
and compare carboxamides with aromatic substituents:

  • Thiophene (electron-rich heterocycle) enhances π-π stacking with hydrophobic enzyme pockets, potentially increasing binding affinity.
  • Phenyl groups (e.g., in benzodioxole fentanyl analogs) prioritize steric interactions over electronic effects .
    To test this, synthesize analogs with systematic substitutions and evaluate via receptor-binding assays or enzymatic inhibition studies (e.g., uPAR-targeted screening as in ) .

Advanced: How should researchers resolve contradictions in toxicological data for structurally similar compounds?

Answer:
reports a NOEL of 20 mg/kg/day for N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide in rats, but discrepancies may arise due to:

  • Metabolic differences : Thiophene-containing analogs (like the target compound) may undergo cytochrome P450-mediated oxidation, altering toxicity.
  • Dosing regimen : Subchronic (90-day) vs. acute exposure studies.
    To reconcile
  • Conduct comparative ADME studies using LC-MS/MS to track metabolites .
  • Use in vitro hepatocyte models to assess species-specific metabolic pathways .

Basic: What purification techniques are optimal for isolating this compound from reaction byproducts?

Answer:

  • Liquid-liquid extraction : Separate polar byproducts (e.g., unreacted carboxylic acid) using ethyl acetate/water phases .
  • Flash chromatography : Employ silica gel with gradient elution (hexane/ethyl acetate 8:1 to 1:1) based on ’s protocols .
  • Recrystallization : Use ethanol/water mixtures to enhance purity, monitored by HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: How can computational modeling predict the compound’s interaction with biological targets (e.g., MAO enzymes)?

Answer:

  • Docking studies : Use AutoDock Vina to model binding to MAO-A/B active sites, focusing on the carboxamide’s hydrogen-bonding potential with flavin adenine dinucleotide (FAD) cofactors .
  • MD simulations : GROMACS can assess stability of the cyclopropane-thiophene moiety in hydrophobic pockets over 100-ns trajectories.
    Validate predictions with enzymatic assays (e.g., spectrophotometric monitoring of MAO inhibition) .

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